2-(Trifluoromethyl)thiophen-3-amine 2-(Trifluoromethyl)thiophen-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760422
InChI: InChI=1S/C5H4F3NS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H,9H2
SMILES:
Molecular Formula: C5H4F3NS
Molecular Weight: 167.15 g/mol

2-(Trifluoromethyl)thiophen-3-amine

CAS No.:

Cat. No.: VC15760422

Molecular Formula: C5H4F3NS

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)thiophen-3-amine -

Specification

Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
IUPAC Name 2-(trifluoromethyl)thiophen-3-amine
Standard InChI InChI=1S/C5H4F3NS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H,9H2
Standard InChI Key AJXDLSDHYHKLJJ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1N)C(F)(F)F

Introduction

2-(Trifluoromethyl)thiophen-3-amine is an organic compound featuring a thiophene ring substituted with a trifluoromethyl group and an amine group. Its chemical formula is C5H4F3NS, indicating it contains five carbon atoms, four hydrogen atoms, three fluorine atoms, and one nitrogen atom . This compound belongs to a broader class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and agrochemicals.

Synthesis Methods

Several synthesis methods have been developed for preparing thiophene derivatives like 2-(trifluoromethyl)thiophen-3-amine. These methods often involve the use of versatile precursors and reagents that allow for the introduction of the trifluoromethyl and amine groups onto the thiophene ring. Common strategies include cyclization reactions and substitution reactions.

Biological Activity

Thiophene derivatives, including 2-(trifluoromethyl)thiophen-3-amine, have been investigated for their potential antimicrobial and anticancer properties. The trifluoromethyl group may enhance biological activity by improving the compound's ability to interact with biological targets. Structural variations in similar compounds can lead to distinct pharmacological effects, suggesting that 2-(trifluoromethyl)thiophen-3-amine could be a candidate for further biological evaluation.

Applications in Materials Science

In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The presence of the trifluoromethyl group can enhance the interaction strength with analytes, making this compound valuable for sensor development and analytical chemistry.

Interaction Studies

Interaction studies involving 2-(trifluoromethyl)thiophen-3-amine focus on its binding affinity with biological targets. Modified electrodes using thiophene derivatives have shown significant sensitivity towards synthetic stimulants through interactions such as hydrogen bonding and π-π stacking. These studies indicate that the presence of the trifluoromethyl group can enhance interaction strength with analytes.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(trifluoromethyl)thiophen-3-amine, including variations in the position of substituents or the presence of different functional groups. These variations can affect the compound's stability, reactivity, and biological activity.

Compound NameKey FeaturesUniqueness
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amineContains an isopropyl groupEnhanced stability and reactivity
5-Isopropylthiophen-3-amineLacks trifluoromethyl groupDifferent lipophilicity and pharmacokinetics
2-(Trifluoromethyl)thiophen-5-amineSubstituent at different positionPotentially different biological activity

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